molecular formula C28H18N2O6 B1211564 1,5-Bis(2-carboxyanilino)anthraquinone CAS No. 81-78-7

1,5-Bis(2-carboxyanilino)anthraquinone

Cat. No. B1211564
Key on ui cas rn: 81-78-7
M. Wt: 478.5 g/mol
InChI Key: VBKQODJWSGDGNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04359570

Procedure details

A mixture of 1,5-dichloroanthraquinone (12.0 g.), anthranilic acid (37.0 g.), magnesium oxide (3.2 g.), cupric oxide (0.8 g.), potassium hydroxide (15.0 g.), water (60 ml), and isobutyl alcohol (6 ml) was heated in an autoclave at 150° C. for 20 hrs. The reaction mixture was diluted with 500 ml water, acidified with sulfuric acid (15 ml), and then heated to 80°-85° C. with stirring. After cooling, the product was collected by filtration and washed with water. The dried product was purified by recrystallization from N-methyl-2-pyrrolidinone. This product is one of the most preferred comonomers.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric oxide
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[C:9](Cl)[CH:10]=[CH:11][CH:12]=3)[C:7](=[O:18])[C:6]=2[CH:5]=[CH:4][CH:3]=1.[C:19]([OH:28])(=[O:27])[C:20]1[C:21](=[CH:23][CH:24]=[CH:25][CH:26]=1)[NH2:22].[O-2:29].[Mg+2].[OH-:31].[K+].S(=O)(=O)(O)O>O.C(O)C(C)C>[C:19]([C:20]1[CH:26]=[CH:25][CH:24]=[CH:23][C:21]=1[NH:22][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[C:9]([NH:22][C:21]4[CH:23]=[CH:24][CH:25]=[CH:26][C:20]=4[C:19]([OH:31])=[O:29])[CH:10]=[CH:11][CH:12]=3)[C:7](=[O:18])[C:6]=2[CH:5]=[CH:4][CH:3]=1)([OH:28])=[O:27] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
ClC1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)Cl)=O
Name
Quantity
37 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)O
Name
Quantity
3.2 g
Type
reactant
Smiles
[O-2].[Mg+2]
Name
cupric oxide
Quantity
0.8 g
Type
reactant
Smiles
Name
Quantity
15 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
60 mL
Type
solvent
Smiles
O
Name
Quantity
6 mL
Type
solvent
Smiles
C(C(C)C)O
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 80°-85° C.
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the product was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The dried product was purified by recrystallization from N-methyl-2-pyrrolidinone

Outcomes

Product
Name
Type
Smiles
C(=O)(O)C1=C(NC2=CC=CC=3C(C4=C(C=CC=C4C(C23)=O)NC2=C(C=CC=C2)C(=O)O)=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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